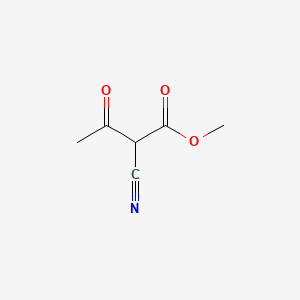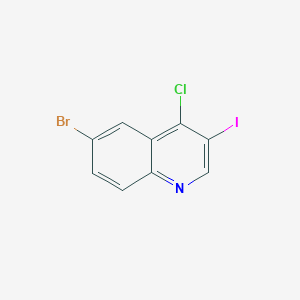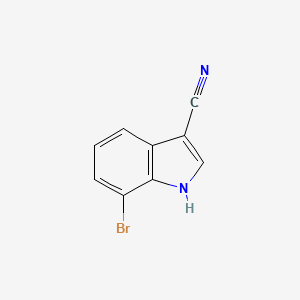![molecular formula C16H24O6 B1524751 2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI) CAS No. 81665-82-9](/img/structure/B1524751.png)
2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
Research on similar tricyclic compounds, such as 1,3-adamantanedicarboxylic acid and 1,3-adamantanediacetic acid, has provided insights into their structural characteristics. These compounds exhibit hydrogen-bonded chains of molecules, which are significant for understanding the molecular architecture and potential applications in material science and engineering (Glidewell & Ferguson, 1996).
Synthetic Applications and Chemical Transformations
The synthetic versatility of compounds structurally related to 2-Propenoic acid, tricyclo[3.3.1.13,7]decane-1,3-diyl ester, has been demonstrated in various studies. For instance, enamines, silyl enol ethers, and β-keto ester anions derived from bicyclo[3.3.0]octan-2-one have been efficiently used in formal [2 + 2] cycloaddition reactions, leading to a variety of electrophilic cyclobutenes. These cyclobutenes are then transformed into polyfunctionalized bicyclo[5.3.0]decane (or hydroazulene) ring systems, showcasing a method for constructing complex molecular frameworks (Mislin & Miesch, 2003).
Insecticidal and Antiwear Applications
Compounds with tricyclic structures have shown potential in practical applications such as insecticides and antiwear agents. Tricycloalkanecarboxylic esters, for example, have exhibited high levels of activity against common pests, suggesting their utility in developing new insecticidal formulations (Nakagawa et al., 1987). Similarly, complex esters derived from tricyclic compounds have been assessed as effective antiwear agents in various fuels and oils, indicating their significance in industrial applications (Misra et al., 1973).
Material Science and Mesogenic Properties
The study of mesogenic properties of esters derived from carboxylic acids related to p-carborane, bicyclo[2.2.2]octane, and benzene has provided valuable insights into the design of liquid crystal materials. These materials have potential applications in displays and other electro-optic devices, highlighting the relevance of tricyclic compounds in advanced material science (Januszko et al., 2004).
Propriétés
IUPAC Name |
adamantane-1,3-diol;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2.2C3H4O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;2*1-2-3(4)5/h7-8,11-12H,1-6H2;2*2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYSMKCZIQAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C1C2CC3(CC1CC(C2)(C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703055 | |
| Record name | Prop-2-enoic acid--tricyclo[3.3.1.1~3,7~]decane-1,3-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI) | |
CAS RN |
81665-82-9 | |
| Record name | Prop-2-enoic acid--tricyclo[3.3.1.1~3,7~]decane-1,3-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diacryloyloxy adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



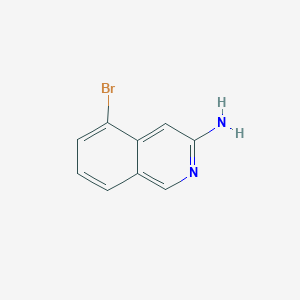
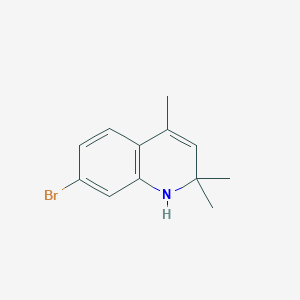
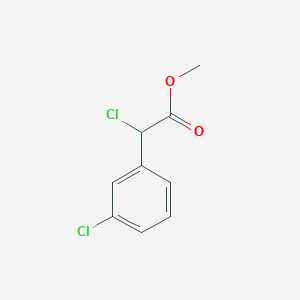
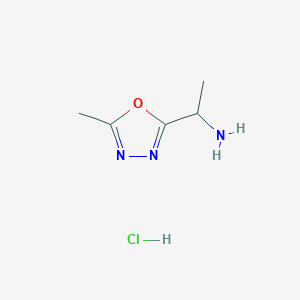
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)
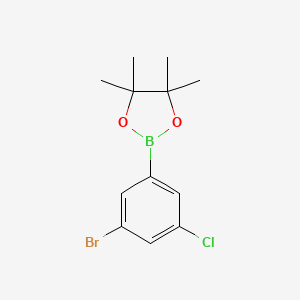
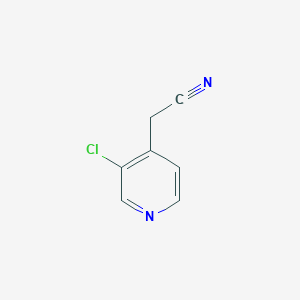
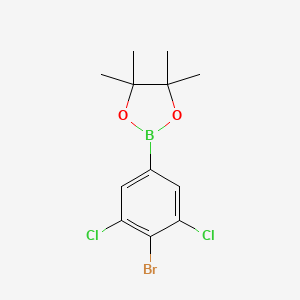
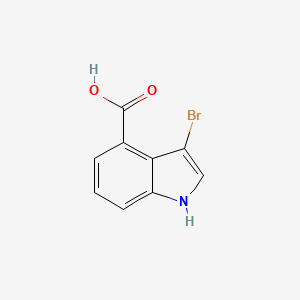
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
